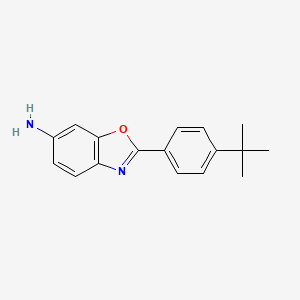
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. The “4-Tert-butylphenyl” indicates a tert-butyl group (a carbon atom bonded to three methyl groups) attached to the phenyl group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction involving a 2-aminophenol and a carboxylic acid or its derivative. The tert-butyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzoxazole ring with a tert-butyl group attached to the phenyl portion of the ring. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and location of the tert-butyl group could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Environmental Impact and Human Exposure of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized in numerous industrial and commercial products to prolong shelf life by inhibiting oxidative reactions. These compounds have been detected in various environmental matrices and even within human tissues, raising concerns about their potential toxicity and human exposure pathways. Toxicity studies suggest some SPAs might cause hepatic toxicity, endocrine-disrupting effects, or even carcinogenic outcomes. The environmental occurrence, fate, and potential health effects of SPAs, including the need for future research to develop SPAs with lower toxicity and environmental impact, are discussed in detail (Liu & Mabury, 2020).
Microwave-assisted Synthesis of Benzoxazoles Derivatives
The microwave-assisted synthesis technique has been recognized for its efficiency in the rapid and diverse synthesis of benzoxazole derivatives, crucial in medicinal chemistry due to their significant pharmacological activities. This method is advantageous over conventional heating, providing a more effective internal heating mechanism by directly coupling microwave energy with molecules, leading to high-yield benzoxazoles with diverse substituents. This synthesis approach highlights the importance of benzoxazoles in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
2,4-Di-tert-butylphenol and its analogs, sharing structural similarities with the compound of interest, have been reviewed for their natural sources and bioactivities. These compounds are produced by various organisms and exhibit potent toxicity against a wide range of testing organisms. The review emphasizes the need for further research to understand the production of these compounds by organisms and their potential applications, including their role in plant defense mechanisms and possible antimicrobial activities (Zhao et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemates into enantiopure compounds highlights the importance of chiral catalysts in asymmetric synthesis. This methodology provides high enantioselectivity and yield, significantly contributing to the synthesis of chiral compounds, including amines, alkenes, carbonyl derivatives, and more. The review discusses the advancements in catalytic non-enzymatic kinetic resolution, emphasizing its role in the efficient and selective synthesis of chiral molecules (Pellissier, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzoxazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-9-8-13(18)10-15(14)20-16/h4-10H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRONRWLQVFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


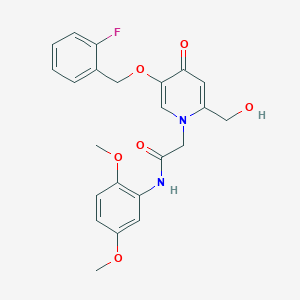
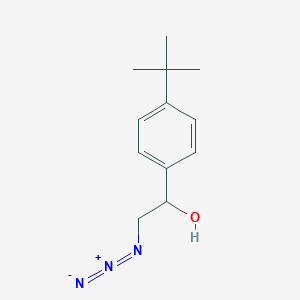
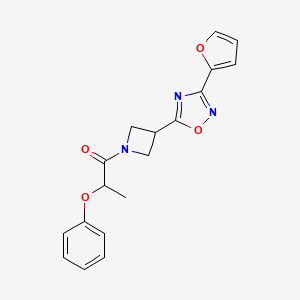

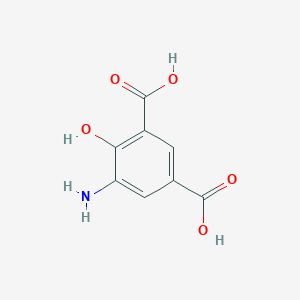
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)
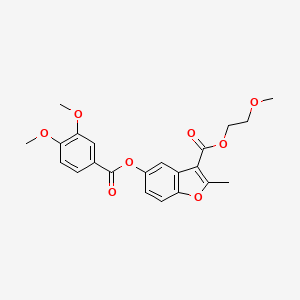
![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)
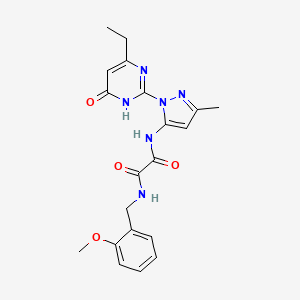
![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)

![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)